molecular formula C6H10N4S2 B14222401 (2-Amino-4-methyl-1,3-thiazol-5-yl)methyl carbamimidothioate CAS No. 771424-85-2

(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl carbamimidothioate

Katalognummer: B14222401
CAS-Nummer: 771424-85-2
Molekulargewicht: 202.3 g/mol
InChI-Schlüssel: QVCOKFUBOWBCSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl carbamimidothioate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-methyl-1,3-thiazol-5-yl)methyl carbamimidothioate typically involves the reaction of 2-amino-4-methylthiazole with appropriate reagents to introduce the carbamimidothioate group. One common method involves the reaction of 2-amino-4-methylthiazole with carbon disulfide and methylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl carbamimidothioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Wissenschaftliche Forschungsanwendungen

(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl carbamimidothioate has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2-Amino-4-methyl-1,3-thiazol-5-yl)methyl carbamimidothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl carbamimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

771424-85-2

Molekularformel

C6H10N4S2

Molekulargewicht

202.3 g/mol

IUPAC-Name

(2-amino-4-methyl-1,3-thiazol-5-yl)methyl carbamimidothioate

InChI

InChI=1S/C6H10N4S2/c1-3-4(2-11-5(7)8)12-6(9)10-3/h2H2,1H3,(H3,7,8)(H2,9,10)

InChI-Schlüssel

QVCOKFUBOWBCSH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC(=N1)N)CSC(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.